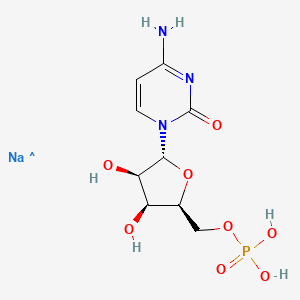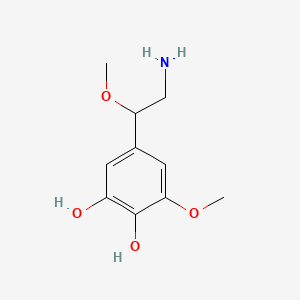
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is an organic compound with the molecular formula C9H13NO3. . This compound is structurally related to noradrenaline, a neurotransmitter involved in the body’s fight-or-flight response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Noradrenaline: A neurotransmitter with a similar structure but different functional groups.
Aminomethyl propanol: An organic compound with similar functional groups but different overall structure.
Oxadiazole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural similarity to noradrenaline makes it particularly interesting for studies related to neurotransmission and pharmacology.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
5-(2-amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C10H15NO4/c1-14-8-4-6(9(5-11)15-2)3-7(12)10(8)13/h3-4,9,12-13H,5,11H2,1-2H3 |
Clave InChI |
OKDWBJZKMRQGCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C(CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


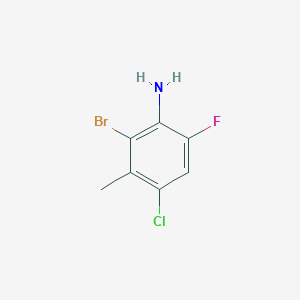
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
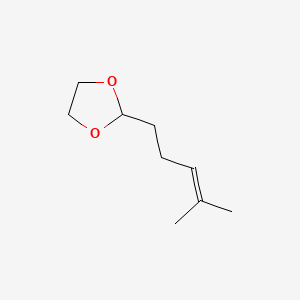
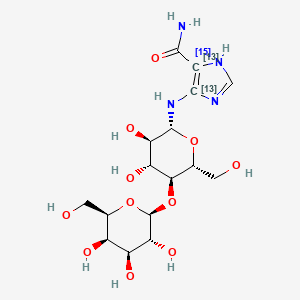
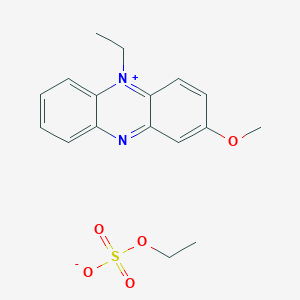
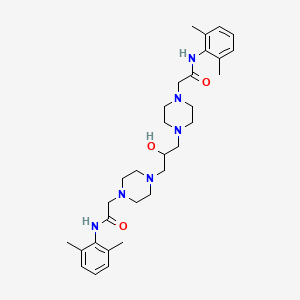
![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
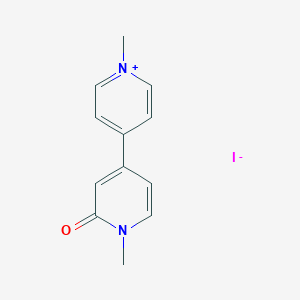
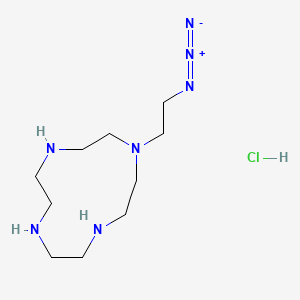
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
